Flumetsulam

Catalog No.
S528137
CAS No.
98967-40-9
M.F
C12H9F2N5O2S
M. Wt
325.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flumetsulam

CAS Number

98967-40-9

Product Name

Flumetsulam

IUPAC Name

N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Molecular Formula

C12H9F2N5O2S

Molecular Weight

325.3 g/mol

InChI

InChI=1S/C12H9F2N5O2S/c1-7-5-6-19-11(15-7)16-12(17-19)22(20,21)18-10-8(13)3-2-4-9(10)14/h2-6,18H,1H3

InChI Key

RXCPQSJAVKGONC-UHFFFAOYSA-N

SMILES

CC1=NC2=NC(=NN2C=C1)S(=O)(=O)NC3=C(C=CC=C3F)F

solubility

1.50e-04 M
In water, 49 mg/L (pH 2.5); solubility increases with pH
In water, 0.049 g/L at pH 2.5; 5.65 g/L at pH 7
In acetone <1.6, methanol <0.4 (g/mL, 25 °C); insoluble in n-hexane, xylene

Synonyms

flumetsulam, N-(2,6-difluorophenyl)-5-methyl(1,2,4)-triazol(1,5-a)pyrimidine-2-sulfonamide

Canonical SMILES

CC1=NC2=NC(=NN2C=C1)S(=O)(=O)NC3=C(C=CC=C3F)F

The exact mass of the compound Flumetsulam is 325.0445 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.50e-04 min water, 49 mg/l (ph 2.5); solubility increases with phin water, 0.049 g/l at ph 2.5; 5.65 g/l at ph 7in acetone <1.6, methanol <0.4 (g/ml, 25 °c); insoluble in n-hexane, xylene. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mode of Action Study:

  • Scientists use Flumetsulam to study its herbicidal properties and understand its mode of action in plants. This involves researching how Flumetsulam disrupts specific metabolic processes essential for weed growth and development [Source: American Society for Horticultural Science [ASHS]]([]).

Weed Resistance Management:

  • Flumetsulam is used in research on weed resistance management. Scientists investigate how different weed biotypes respond to Flumetsulam application, helping develop strategies to prolong the effectiveness of this herbicide [Source: Weed Science Society of America [WSSA]]([]).

Crop Safety Evaluation:

  • Flumetsulam is also employed in research to assess its safety for non-target plants, particularly crops. This involves testing Flumetsulam application methods and concentrations to minimize any negative impact on desired crops while controlling weeds [Source: University of California, Agriculture and Natural Resources [UC ANR]]([]).

Environmental Fate Studies:

  • Scientific research utilizes Flumetsulam to understand its environmental fate. This includes investigating its degradation rates in soil and water, potential for leaching, and impact on non-target organisms .

Flumetsulam belongs to the triazolopyrimidine chemical class and functions primarily as an herbicide. Its chemical structure allows it to inhibit specific enzymes involved in the biosynthesis of branched-chain amino acids, which are essential for plant growth. This herbicide is particularly effective against a variety of broadleaf weeds while exhibiting low toxicity to crops like maize and wheat due to differential metabolism pathways .

Flumetsulam acts as a selective inhibitor of acetolactate synthase (ALS), a key enzyme in the branched-chain amino acid biosynthesis pathway in plants []. This pathway is essential for plant growth and development. By inhibiting ALS, Flumetsulam disrupts the production of essential amino acids in susceptible broadleaf weeds, ultimately leading to their death. However, some crops, like certain legumes and grasses, have a different form of ALS that is less sensitive to Flumetsulam, allowing for selective weed control [].

Flumetsulam is considered moderately toxic with an oral LD50 (lethal dose for 50% of test population) of 1250 mg/kg in rats. It is not acutely irritating to skin or eyes but may cause skin sensitization with prolonged exposure. Flumetsulam is classified as a low flammability hazard.

Safety Precautions:

  • Always wear personal protective equipment (PPE) like gloves, goggles, and respirator when handling Flumetsulam.
  • Avoid contact with skin, eyes, and clothing.
  • Do not contaminate water sources during application.
  • Store in a cool, dry place away from heat and ignition sources.
That facilitate its action as a herbicide:

  • Hydrolysis: Flumetsulam can be hydrolyzed rapidly in certain plants, leading to the formation of less toxic metabolites. This reaction is significant in crops such as maize, where the compound's selectivity is enhanced .
  • Metabolic Pathways: In non-sensitive plants, Flumetsulam can be detoxified through mono- or dihydroxylation processes. These metabolic pathways contribute to the herbicide's selectivity and efficacy .

Flumetsulam exhibits strong biological activity as a herbicide by targeting the acetolactate synthase enzyme, which is crucial for the synthesis of branched-chain amino acids. This inhibition leads to the disruption of protein synthesis and ultimately results in plant death. The compound has shown effectiveness against various weed species, making it a valuable tool in integrated weed management strategies .

The synthesis of Flumetsulam typically involves multi-step organic reactions. While specific proprietary methods may vary among manufacturers, common steps include:

  • Formation of the triazolopyrimidine core: This involves cyclization reactions that create the essential ring structure.
  • Functionalization: Subsequent reactions introduce various functional groups necessary for herbicidal activity.
  • Purification: The final product is purified through crystallization or chromatography to ensure high purity levels suitable for agricultural use .

Flumetsulam is primarily used in agriculture as a post-emergent herbicide. Its applications include:

  • Cereal Crops: Effective in controlling broadleaf weeds in wheat and barley.
  • Maize Cultivation: Selectively targets weeds without harming maize due to its rapid metabolism in this crop.
  • Integrated Weed Management: Often used in combination with other herbicides to enhance efficacy and manage resistance .

Studies on Flumetsulam have explored its interactions with other agrochemicals and environmental factors:

  • Synergistic Effects: Research indicates that combining Flumetsulam with other herbicides can enhance weed control efficacy.
  • Environmental Impact: Investigations into its persistence and degradation in soil have shown that environmental conditions significantly affect its breakdown and potential impact on non-target organisms .

Flumetsulam shares similarities with several other herbicides within the triazolopyrimidine class and beyond. Here are some comparable compounds:

Compound NameChemical ClassMode of ActionUnique Features
FlorasulamTriazolopyrimidineAcetolactate synthase inhibitorHigher selectivity in certain crops
ImazapyrImidazolinoneAcetolactate synthase inhibitorBroad-spectrum activity
SulfentrazoneBenzene sulfonamideInhibits photosynthesisEffective against sedge species

Uniqueness of Flumetsulam: Flumetsulam's unique profile lies in its rapid metabolism in maize and its selective action against broadleaf weeds while being less harmful to cereal crops compared to other similar compounds. Its specific mechanism targeting acetolactate synthase also sets it apart from those acting on different pathways.

Molecular Formula, Weight, and Isotopic Composition

Flumetsulam possesses a well-defined molecular structure characterized by its triazolopyrimidine ring system coupled with a difluorophenyl sulfonamide moiety. The compound's molecular formula is C₁₂H₉F₂N₅O₂S, representing a relatively complex heterocyclic structure [1] [2] [3]. The molecular weight is consistently reported as 325.29 grams per mole [1] [2] [4] [5], with the average molecular mass being 325.294 grams per mole [6] [7].

Mass spectrometric analysis reveals that the monoisotopic mass of flumetsulam is 325.044502 atomic mass units [2] [6]. This precise mass value is crucial for accurate identification using high-resolution mass spectrometry techniques. The compound exhibits characteristic fragmentation patterns in mass spectrometry, with the parent ion appearing at mass-to-charge ratio 326 when protonated [M+H]⁺ [8].

The elemental composition demonstrates significant nitrogen content at 21.53 percent, reflecting the presence of five nitrogen atoms in the triazolopyrimidine ring system [4]. Carbon comprises 44.31 percent of the molecular weight, while fluorine accounts for 11.68 percent due to the two fluorine substituents on the phenyl ring [4]. The sulfur content is 9.86 percent, originating from the sulfonamide functional group, and oxygen represents 9.84 percent from the sulfonyl and pyrimidine components [4]. Hydrogen constitutes the smallest fraction at 2.79 percent [4].

The structural identifier information includes the InChI Key RXCPQSJAVKGONC-UHFFFAOYSA-N and SMILES notation CC1=NC2=NC(=NN2C=C1)S(=O)(=O)NC3=C(F)C=CC=C3F, providing standardized chemical identification formats [2] [3] [7]. The compound is officially registered under CAS Registry Number 98967-40-9 [1] [2] [3].

Table 1: Molecular Formula, Weight, and Isotopic Composition

ParameterValue
Molecular FormulaC₁₂H₉F₂N₅O₂S
Molecular Weight (g/mol)325.29
Average Molecular Mass (g/mol)325.294
Monoisotopic Mass (g/mol)325.044502
InChI KeyRXCPQSJAVKGONC-UHFFFAOYSA-N
CAS Registry Number98967-40-9
SMILES NotationCC1=NC2=NC(=NN2C=C1)S(=O)(=O)NC3=C(F)C=CC=C3F

Table 2: Elemental Composition

ElementSymbolCountAtomic WeightPercent Composition (%)
CarbonC1212.01144.31
HydrogenH91.0082.79
FluorineF218.99811.68
NitrogenN514.00721.53
OxygenO215.9999.84
SulfurS132.0669.86

Solubility, Partition Coefficients, and Vapor Pressure

The solubility characteristics of flumetsulam demonstrate pronounced pH dependency, which significantly influences its environmental behavior and bioavailability. In acidic conditions at pH 2.5, the compound exhibits limited water solubility of 49 milligrams per liter [9] [10] [11]. However, as the pH increases to neutral conditions (pH 7.0), the water solubility increases dramatically to 565 milligrams per liter [10] [11]. This pH-dependent solubility behavior is attributed to the ionizable sulfonamide group with a pKa value of 4.6 [5] [12] [10].

When prepared as aqueous solutions, flumetsulam formulations typically exhibit pH values ranging from 5.1 to 8.0 in one percent aqueous solutions [9] [13] [14]. The compound demonstrates limited solubility in organic solvents, being only slightly soluble in acetone and methanol [9] [5] [12]. Chloroform provides better solvation, allowing complete dissolution [15], while flumetsulam remains insoluble in nonpolar solvents such as hexane and xylene [9] [16].

The octanol-water partition coefficient (log Kow) is a critical parameter for predicting environmental fate and bioaccumulation potential. Flumetsulam exhibits a relatively low log Kow value of 0.21 [10] [11] [17], indicating hydrophilic characteristics and low potential for bioaccumulation in fatty tissues. The partition coefficient demonstrates pH dependency, with values of 0.2921 at pH 4.01, 0.1850 at pH 7.02, and 0.1835 at pH 9.01 [17]. This variation reflects the ionization state of the compound at different pH conditions.

Vapor pressure measurements indicate that flumetsulam has extremely low volatility, with a vapor pressure of 3.7 × 10⁻⁷ milliPascals at 25°C [9] [18] [19]. This low volatility suggests minimal potential for atmospheric transport and volatilization losses from treated surfaces. Some sources report vapor pressure values as low as 2.8 × 10⁻¹⁵ millimeters of mercury at 25°C [10], emphasizing the non-volatile nature of this compound.

Table 3: Solubility, Partition Coefficients, and Vapor Pressure

PropertyValue
Water Solubility (pH 2.5)49 mg/L
Water Solubility (pH 7.0)565 mg/L
Acetone SolubilitySlightly soluble
Methanol SolubilitySlightly soluble
Chloroform SolubilitySoluble
Hexane SolubilityInsoluble
Xylene SolubilityInsoluble
Log Kow (octanol/water)0.21
Log Kow (pH 4.01)0.2921
Log Kow (pH 7.02)0.1850
Log Kow (pH 9.01)0.1835
pKa Value4.6
Vapor Pressure (25°C)3.7 × 10⁻⁷ mPa

Thermal Stability, Melting Point, and Decomposition Pathways

Flumetsulam demonstrates characteristic thermal properties that are important for storage, handling, and processing considerations. The melting point of technical grade flumetsulam ranges from 250 to 253°C [9] [5] [20] [21], indicating substantial thermal stability under normal environmental and storage conditions. This relatively high melting point reflects the stable heterocyclic structure and intermolecular interactions within the crystalline lattice.

The flash point of flumetsulam is reported as 93°C [5] [12] [22], representing the lowest temperature at which vapor can form an ignitable mixture with air. While specific decomposition temperature data are limited in the literature [23] [21] [22], the compound remains stable under ambient temperature conditions and normal storage parameters. Auto-ignition temperature data are not readily available [20] [23] [22], though the compound is generally considered stable under recommended storage conditions.

Thermal decomposition of flumetsulam under extreme heating or combustion conditions produces various hazardous compounds. The primary decomposition products include carbon monoxide and carbon dioxide from the organic framework [23] [21] [24] [25]. Nitrogen-containing decomposition products include nitrogen oxides and hydrogen cyanide, arising from the triazolopyrimidine ring system [23] [21] [24] [25]. The sulfonamide group contributes sulfur dioxide and other sulfur-containing compounds [23] [21] [24] [25]. The fluorinated aromatic ring generates hydrogen fluoride, a particularly hazardous decomposition product [23] [21] [24] [25].

For optimal storage stability, flumetsulam should be maintained at temperatures between 0 and 6°C [5] [12]. The compound demonstrates chemical stability under normal storage and handling conditions [21] [22], with minimal degradation over extended periods when stored properly. Protection from direct sunlight and extreme temperatures helps maintain product integrity [23] [22].

Table 4: Thermal Stability and Decomposition

PropertyValue
Melting Point (°C)250-253 (technical grade)
Flash Point (°C)93
Auto-ignition TemperatureNot available
Decomposition TemperatureNot specified
Thermal StabilityStable under normal conditions
Storage Temperature0-6°C (recommended)
Decomposition ProductsCO, CO₂, NOₓ, SO₂, HF, HCN

Spectroscopic Characteristics (UV, IR, NMR)

Spectroscopic analysis of flumetsulam provides essential information for analytical detection, structural characterization, and quantitative determination. Ultraviolet spectroscopy reveals characteristic absorption properties that form the basis for analytical methods used in residue analysis and environmental monitoring.

In ultraviolet spectroscopy, flumetsulam exhibits maximum absorption in the range of 213 to 225 nanometers [8] [26]. High-performance liquid chromatography methods commonly employ UV detection at 225 nanometers for flumetsulam analysis [8], providing adequate sensitivity and selectivity for residue determination in various matrices. Capillary electrophoresis with UV detection utilizes 205 nanometers as the optimal wavelength [26], achieving maximum signal-to-noise ratios for trace analysis applications.

The UV absorption characteristics are influenced by the electronic transitions within the triazolopyrimidine ring system and the conjugated aromatic structures. The relatively low wavelength absorption suggests π→π* electronic transitions typical of nitrogen-containing heterocyclic compounds. The presence of the difluorophenyl moiety and the extended conjugation through the sulfonamide bridge contribute to the overall absorption profile.

Infrared spectroscopy information for flumetsulam is limited in the readily available literature [27], though the compound contains several characteristic functional groups that would produce identifiable IR absorption bands. The sulfonamide group would typically exhibit S=O stretching vibrations around 1150-1350 cm⁻¹, while the aromatic C-H stretches would appear around 3000-3100 cm⁻¹. The triazolopyrimidine ring system would contribute various C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Nuclear magnetic resonance spectroscopy is compatible with flumetsulam analysis, supporting both ¹H NMR and ¹³C NMR structural elucidation [28] [29]. The compound's structure provides numerous magnetically distinct environments, including the methyl group on the pyrimidine ring, the aromatic protons on both ring systems, and the sulfonamide nitrogen proton. ¹⁹F NMR would be particularly valuable for characterizing the difluorophenyl substituent, providing additional structural confirmation [30].

Mass spectrometry serves as a powerful confirmatory technique for flumetsulam identification. The parent ion appears at mass-to-charge ratio 326 in positive ion mode [M+H]⁺ [8]. Characteristic fragmentation patterns include loss of the sulfonamide group and various ring fragmentations that provide structural information for confirmation purposes.

Table 5: Spectroscopic Characteristics

TechniqueCharacteristic/WavelengthApplication
UV SpectroscopyMaximum absorption at 213-225 nmAnalytical determination
UV Detection (HPLC)Detection at 225 nm (HPLC-UV)Residue analysis
UV Detection (CE)Detection at 205 nm (CE-UV)Trace analysis
IR SpectroscopyInformation limitedStructural characterization
NMR Spectroscopy¹H NMR, ¹³C NMR compatibleStructural elucidation
Mass SpectrometryParent ion [M+H]⁺ = 326 m/zConfirmation analysis

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White powder
Off-white solid
Off-white to tan solid

XLogP3

1.6

Exact Mass

325.0445

Flash Point

93 °C (199 °F)

LogP

log Kow = 0.21

Odor

Odorless

Appearance

Solid powder

Melting Point

252.0 °C
250-251 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X89F0S6LW8

GHS Hazard Statements

Aggregated GHS information provided by 251 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 251 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 248 of 251 companies with hazard statement code(s):;
H332 (15.32%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (99.6%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (84.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Flumetsulam is a white, off-white to tan powder. It is odorless. It is moderately soluble in water. USE: Flumetsulam is used as an herbicide to control broadleaf weeds in some major crops. EXPOSURE: Workers who produce or use flumetsulam may breathe in mists or have direct skin contact. The general population is not likely to be exposed to flumetsulam. Flumetsulam released to air will be in or on particles that eventually fall to the ground. It may be broken down by sunlight. It will not volatilize into air from soil or water surfaces. It is expected to move easily to moderately through soil. It will be broken down by microorganisms. Flumetsulam is not expected to build up in fish. RISK: Data on the potential for flumetsulam to produce toxic effects in humans were not available. Flumetsulam is not a skin or eye irritant in laboratory animals. It does not cause allergic skin reactions. Decreased body weight and liver and kidney effects have been reported in laboratory animals following repeated exposure to very high oral doses of flumetsulam. No evidence of infertility, abortion, or birth defects was noted in laboratory animals exposed to flumetsulam before and/or during pregnancy. Tumors were not induced in laboratory animals following lifetime oral exposure to flumetsulam. The U.S. Environmental Protection Agency Office of Pesticide Programs has classified flumetsulam as having evidence of non-carcinogenicity for humans based on a lack of evidence of cancer in laboratory animal studies. The potential for flumetsulam to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Mechanism of Action

Mode of action: inhibition of acetolactate synthase ALS (acetohydroxyacid synthase AHAS).

Vapor Pressure

2.78e-12 mmHg
2.78X10-12 mm Hg at 25 °C (3.7X10-7 mPa)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

98967-40-9

Wikipedia

Flumetsulam

Biological Half Life

Flumetsulam was rapidly, though incompletely, absorbed in mice and rats, with absorption half-lives of less than 1 hr following oral administration of doses of either 5 or 1000 mg/kg. Excretion was also rapid, with a urinary half-life of approximately 5-7 hr.

Methods of Manufacturing

Flumetsulam can be made by reaction of 5- methyl[1,2,4]triazolo-2-sulfonylchloride with 2,6-difluoroaniline in the presence of a base.
Preparation: W.A. Kleschick et al., European Patent Office patent 142152 (1985 to Dow). Improved process: L.H. McKendry, United States of America patent 4910306 (1990 to Dow).

General Manufacturing Information

Registration Notes: Outside USA: Broadstrike, Scorpion, Preside in Argentina. Broadstrike Dual Magnum and Fieldstar in Canada.

Analytic Laboratory Methods

Method: USGS-NWQL O-2060-01; Procedure: high performance liquid chromatography-mass spectrometry; Analyte: flumetsulam; Matrix: water; Detection Limit: 0.0057 ug/L.
The available analytical enforcement method (GC/MS method) is considered adequate for tolerance enforcement of flumetsulam in plant commodities.
In this work, the combined use of solid-phase extraction (SPE) and on-line preconcentration strategies as normal stacking mode (NSM) and stacking with matrix removal (SWMR) for the ultrasensitive and simultaneous capillary electrophoresis-ultraviolet analysis (CE-UV) of five triazolopyrimidine sulfonanilide pesticides (i.e., diclosulam, cloransulam-methyl, flumetsulam, metosulam and florasulam) in different types of water is investigated. An adequate separation electrolyte for the separation and stacking of these pesticides was obtained, considering also its compatibility with MS detection, which consisted of 24 mM formic acid and 16 mM ammonium carbonate at pH 6.4. It was observed that the use of this running buffer together with the SWMR preconcentration method provided the best results in terms of sensitivity (between 6.54 and 11.9 ug/L) and peak efficiency (up to 550000 theoretical plates per meter, NTP/m). When this on-line preconcentration procedure was combined with an off-line sample preconcentration step as SPE using C18 cartridges, the selected herbicides could be detected in the ng/L range. The optimized SPE-SWMR-CE-UV method was applied to the determination of the selected group of pesticides in spiked and non-spiked mineral and stagnant waters. Recoveries ranged between 55 and 110% and limits of detection between 131 and 342 ng/L. This work shows the great possibilities of the combined use of SPE-SWMR-CE-UV to overcome the sensitivity problems usually linked to CE analysis.
In this work, a combined methodology using off-line solid-phase extraction (SPE), on-line field-enhanced sample injection (FESI) and coelectroosmotic capillary electrophoresis with UV detection (CE-UV) is developed for the trace analysis of five triazolopyrimidine sulfonanilide pesticides (i.e., flumetsulam, florasulam, cloransulam-methyl, diclosulam and metosulam). An adequate background electrolyte (BGE) was obtained for the separation of these pesticides using hexadimethrine bromide (HDB) as electroosmotic flow (EOF) modifier. This BGE consisted of 0.00042% HDB, 11 mM formic acid, 16 mM ammonium carbonate and 2.5 mM alpha-CD solution at pH 7.6. The use of this running buffer together with the FESI preconcentration method provided limits of detection (LODs) in the low ug/L range (i.e., between 13.0 and 31.5 ug/L). The optimized FESI-CE-UV method was combined with off-line SPE using C(18) cartridges and applied to the determination of the selected group of pesticides in soil samples. Recovery percentages ranged between 50 and 84% in these samples with LODs between 18 and 34 ug/kg. This work shows the great possibilities of the combined use of SPE-FESI-CE-UV to improve CE sensitivity allowing the achievement of LODs similar to other analytical techniques as GC or HPLC.
For more Analytic Laboratory Methods (Complete) data for Flumetsulam (8 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Li KJ, Qu RY, Liu YC, Yang JF, Devendar P, Chen Q, Niu CW, Xi Z, Yang GF. Design, Synthesis, and Herbicidal Activity of Pyrimidine-Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. J Agric Food Chem. 2018 Apr 18;66(15):3773-3782. doi: 10.1021/acs.jafc.8b00665. Epub 2018 Apr 10. PubMed PMID: 29618205.
2: Li J, Li M, Gao X, Fang F. A novel amino acid substitution Trp574Arg in acetolactate synthase (ALS) confers broad resistance to ALS-inhibiting herbicides in crabgrass (Digitaria sanguinalis). Pest Manag Sci. 2017 Dec;73(12):2538-2543. doi: 10.1002/ps.4651. Epub 2017 Aug 18. PubMed PMID: 28643897.
3: Palma G, Jorquera M, Demanet R, Elgueta S, Briceño G, de la Luz Mora M. Urea Fertilizer and pH Influence on Sorption Process of Flumetsulam and MCPA Acidic Herbicides in a Volcanic Soil. J Environ Qual. 2016 Jan;45(1):323-30. doi: 10.2134/jeq2015.07.0358. PubMed PMID: 26828188.
4: Zhong M, Wang T, Hu J. Dissipation kinetics and residues of triazolopyrimidine herbicides flumetsulam and florasulam in corn ecosystem. Environ Monit Assess. 2015 Jun;187(6):390. doi: 10.1007/s10661-015-4593-4. Epub 2015 May 31. PubMed PMID: 26026845.
5: Deng W, Cao Y, Yang Q, Liu MJ, Mei Y, Zheng MQ. Different cross-resistance patterns to AHAS herbicides of two tribenuron-methyl resistant flixweed (Descurainiasophia L.) biotypes in China. Pestic Biochem Physiol. 2014 Jun;112:26-32. doi: 10.1016/j.pestbp.2014.05.003. Epub 2014 Jun 2. PubMed PMID: 24974114.
6: Chen Y, Hu J, Yang T. Dissipation and residues of flumetsulam in wheat and soil. Bull Environ Contam Toxicol. 2012 Jun;88(6):897-901. doi: 10.1007/s00128-012-0601-3. Epub 2012 Mar 30. PubMed PMID: 22460803.
7: Struger J, Grabuski J, Cagampan S, Rondeau M, Sverko E, Marvin C. Occurrence and distribution of sulfonylurea and related herbicides in central Canadian surface waters 2006-2008. Bull Environ Contam Toxicol. 2011 Oct;87(4):420-5. doi: 10.1007/s00128-011-0361-5. Epub 2011 Jul 27. PubMed PMID: 21792538.
8: Lang ZF, Shen JJ, Cai S, Zhang J, He J, Li SP. Expression, characterization, and site-directed mutation of a multiple herbicide-resistant acetohydroxyacid synthase (rAHAS) from Pseudomonas sp. Lm10. Curr Microbiol. 2011 Aug;63(2):145-50. doi: 10.1007/s00284-011-9953-x. Epub 2011 Jun 3. PubMed PMID: 21638043.
9: Liu X, Xu J, Li Y, Dong F, Li J, Song W, Zheng Y. Rapid residue analysis of four triazolopyrimidine herbicides in soil, water, and wheat by ultra-performance liquid chromatography coupled to tandem mass spectrometry. Anal Bioanal Chem. 2011 Mar;399(7):2539-47. doi: 10.1007/s00216-010-4606-7. Epub 2011 Jan 8. PubMed PMID: 21221546.
10: Chen CN, Chen Q, Liu YC, Zhu XL, Niu CW, Xi Z, Yang GF. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor. Bioorg Med Chem. 2010 Jul 15;18(14):4897-904. doi: 10.1016/j.bmc.2010.06.015. Epub 2010 Jun 11. PubMed PMID: 20598554.
11: Chen CN, Lv LL, Ji FQ, Chen Q, Xu H, Niu CW, Xi Z, Yang GF. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Bioorg Med Chem. 2009 Apr 15;17(8):3011-7. doi: 10.1016/j.bmc.2009.03.018. Epub 2009 Mar 14. PubMed PMID: 19342247.
12: Sun X, Huang X, Chen B, Li S, He J. [Isolation of a metsulfuron-methyl-resistant bacteria and cloning and expression of the acetohydroxyacid synthase genes ilvlH]. Wei Sheng Wu Xue Bao. 2008 Nov;48(11):1493-8. Chinese. PubMed PMID: 19149165.
13: Albert-García JR, Icardo MC, Calatayud JM. Analytical strategy photodegradation/chemiluminescence/continuous-flow multicommutation methodology for the determination of the herbicide Propanil. Talanta. 2006 May 15;69(3):608-14. doi: 10.1016/j.talanta.2005.10.044. Epub 2005 Dec 15. PubMed PMID: 18970611.
14: Xu H, Pan W, Song D, Yang G. Development of an improved liquid phase microextraction technique and its application in the analysis of flumetsulam and its two analogous herbicides in soil. J Agric Food Chem. 2007 Nov 14;55(23):9351-6. Epub 2007 Oct 23. PubMed PMID: 17953444.
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